molecular formula C22H26N6O B3012780 1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1202985-37-2

1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one

カタログ番号: B3012780
CAS番号: 1202985-37-2
分子量: 390.491
InChIキー: CPXPDJCETUKWQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one is a synthetic small molecule characterized by a piperazine core linked to a 2-methylpyrimidine-imidazole moiety and a phenyl-substituted butanone chain. The compound’s design aligns with trends in kinase inhibitors and enzyme modulators, where piperazine and imidazole groups are common pharmacophores .

特性

IUPAC Name

1-[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-18-24-20(16-21(25-18)28-11-10-23-17-28)26-12-14-27(15-13-26)22(29)9-5-8-19-6-3-2-4-7-19/h2-4,6-7,10-11,16-17H,5,8-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXPDJCETUKWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by case studies and detailed research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available imidazole and pyrimidine derivatives. The general synthetic route includes:

  • Formation of the imidazole derivative .
  • Coupling with pyrimidine to form the core structure.
  • Attachment of the piperazine and phenylbutanone moieties .

Antitumor Activity

Recent studies have demonstrated that derivatives of imidazole and pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound with similar structural features showed an IC50 value of 2.96 µM against SGC-7901 cells, indicating potent antitumor activity compared to standard drugs like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
4fHeLa4.075-FU18.53
4fSGC-79012.96MTX15.00
4fA54910.96--

The selectivity index for compound 4f was found to be significantly higher than that of normal L-02 cells, indicating a preferential toxicity towards tumor cells .

The mechanism by which this compound induces apoptosis in cancer cells involves modulation of key proteins associated with the apoptotic pathway. Specifically, increases in Bax protein levels and decreases in Bcl-2 were observed, leading to enhanced apoptosis rates compared to controls .

Figure 1: Apoptosis Induction Mechanism

Apoptosis Induction (Illustrative only; actual data not provided)

Case Studies

A notable study evaluated the biological effects of a structurally similar compound on HeLa cells, revealing a significant increase in apoptosis rates when treated with the compound at concentrations as low as 3.24 µM . The study highlighted that treatment led to a 68.2% apoptosis rate , compared to a mere 39.6% induced by 5-FU.

Pharmacokinetics and Toxicity

In silico studies suggest favorable pharmacokinetic properties for this compound, including good intestinal absorption and moderate blood-brain barrier permeability . Toxicity assessments indicate that it is non-carcinogenic with low acute toxicity profiles in animal models .

科学的研究の応用

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural features that resemble known pharmacophores. The presence of the imidazole and pyrimidine rings suggests possible interactions with biological targets such as enzymes and receptors.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. Studies have shown that compounds with imidazole and piperazine groups can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacology

The piperazine component is known for its role in modulating neurotransmitter systems. Compounds like this one may exhibit anxiolytic or antidepressant effects by interacting with serotonin and dopamine receptors.

Case Studies

  • Behavioral Studies : Animal models have been employed to assess the anxiolytic effects of related compounds. These studies often measure changes in locomotor activity and anxiety-like behaviors in response to treatment.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The imidazole ring is a common feature in many antifungal agents, indicating a potential for similar applications.

Case Studies

  • In Vitro Testing : Laboratory tests have demonstrated efficacy against various bacterial strains, suggesting that this compound could lead to the development of new antibiotics.

Structure-Activity Relationship (SAR) Studies

Understanding how modifications to the chemical structure affect biological activity is crucial for drug development. This compound serves as a lead structure for SAR studies aimed at optimizing potency and selectivity.

Research Findings

  • Variations in substituents on the piperazine and phenyl groups have been systematically studied to identify the most effective configurations for desired biological activities.

類似化合物との比較

Structural Comparisons

The compound shares core features with arylpiperazine derivatives but differs in substituent chemistry. Key structural analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 2-Methylpyrimidin-4-yl, phenylbutanone ~455.5 (estimated) Not explicitly stated
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69) Trifluoromethylphenyl, pyrazole 406.4 Preclinical kinase inhibition
1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethan-1-one Dioxolane, dichlorophenyl, imidazole 585.4 Cortisol synthesis inhibition
1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38) Thiophene, phenyl 340.5 Unspecified CNS activity

Key Observations :

  • The target compound uniquely combines a pyrimidine-imidazole group with a phenylbutanone chain, distinguishing it from analogs like MK69 (pyrazole) or MK38 (thiophene). The pyrimidine ring may enhance π-π stacking in target binding compared to simpler heterocycles .
  • The cortisol synthesis inhibitor () shares the imidazole moiety but incorporates a dioxolane ring and dichlorophenyl group, likely improving metabolic stability .
Functional and Pharmacological Differences
  • Kinase Inhibition : MK69 (trifluoromethylphenyl) demonstrated kinase inhibitory activity, suggesting that the target compound’s pyrimidine group might target similar ATP-binding pockets but with altered selectivity due to steric/electronic differences .
  • Enzyme Modulation : The cortisol inhibitor () highlights the role of imidazole in coordinating metal ions (e.g., heme iron in cytochrome P450 enzymes). The target compound’s imidazole may serve a similar function, but its pyrimidine chain could modulate specificity .

Q & A

Q. What are the established synthetic routes for 1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one, and what analytical methods validate its purity?

Answer: The compound is synthesized via multi-step reactions involving coupling of imidazole-containing pyrimidine intermediates with piperazine derivatives. Key steps include nucleophilic substitution and condensation under reflux conditions. For example, analogous compounds (e.g., 1-(4-phenyl-piperazin-1-ylmethyl)-1H-benzimidazole) are synthesized using Mannich base reactions with benzimidazole precursors and piperazine derivatives . Purity is validated using 1H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), ESI-MS (to confirm molecular ion peaks), and HPLC (to detect impurities <0.1%) .

Q. How is the structural characterization of this compound performed, and what spectral data are critical for confirmation?

Answer: Structural confirmation relies on 1H-NMR (aromatic and aliphatic proton integration), 13C-NMR (carbon backbone analysis), and high-resolution mass spectrometry (HRMS) for molecular formula verification. For instance, in related imidazole-piperazine hybrids, key NMR signals include imidazole protons (δ 7.5–8.0 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) . IR spectroscopy further confirms functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .

Q. What pharmacological targets are associated with this compound, and how are binding assays designed?

Answer: The compound’s imidazole and piperazine moieties suggest potential activity at histamine receptors (H1/H4) or kinase targets . Binding assays involve competitive radioligand displacement (e.g., [³H]-mepyramine for H1 receptors) in transfected HEK-293 cells. Dose-response curves (IC₅₀ values) and selectivity ratios (vs. H3/H4) are calculated .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what factors influence scalability?

Answer: Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in coupling steps .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for pyrimidine intermediates .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and byproduct formation .
    Scalability challenges include purification of hygroscopic intermediates and controlling exothermic reactions during acylations .

Q. How do degradation products form under accelerated stability conditions, and how are they characterized?

Answer: Degradation pathways include hydrolysis (e.g., cleavage of the ketone group) and oxidation of the imidazole ring. Forced degradation studies (40°C/75% RH for 4 weeks) reveal products like 1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-ol (hydrolysis product) and N-oxide derivatives (oxidation). These are identified via LC-MS/MS and compared to reference standards (e.g., EP/BP impurity guidelines) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Answer: Discrepancies between experimental and predicted NMR shifts often arise from conformational flexibility or solvent effects . Strategies include:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to simulate NMR shifts .
  • Variable-temperature NMR : Identify dynamic processes (e.g., piperazine ring inversion) causing signal broadening .
  • Deuterated solvent comparisons : DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects .

Q. How can computational modeling predict the compound’s bioavailability and target interactions?

Answer: Molecular docking (AutoDock Vina) models interactions with targets like H1 receptors, focusing on hydrogen bonding (imidazole N-H with Glu181) and π-π stacking (phenyl group vs. Phe432) . ADMET predictions (SwissADME) assess logP (~2.5), aqueous solubility (<10 µM), and CYP450 inhibition risks .

Q. What methodologies are used to study structure-activity relationships (SAR) for analogs of this compound?

Answer: SAR studies involve:

  • Scaffold modifications : Replacing the phenyl group with halogenated or heteroaromatic rings to enhance potency .
  • Pharmacophore mapping : Identifying critical moieties (e.g., imidazole for H4 binding) via 3D-QSAR .
  • In vitro assays : Testing analogs against receptor panels to quantify selectivity (e.g., H1 vs. H4 EC₅₀ values) .

Q. How is the compound’s purity profile validated in compliance with pharmacopeial standards?

Answer: Validation follows ICH Q3A/B guidelines :

  • HPLC : Symmetry C18 column, gradient elution (acetonitrile/0.1% TFA) to resolve impurities (e.g., residual starting materials) .
  • LC-MS : Quantify genotoxic impurities (e.g., alkylating agents) at <10 ppm .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Answer:

  • Simulated gastric fluid (pH 1.2, 37°C): Monitor degradation over 24h via HPLC to evaluate oral stability .
  • Plasma stability assays : Incubate with human plasma (37°C, 1h) and quantify parent compound using LC-MS/MS .
  • Photostability : Expose to UV light (ICH Q1B) to detect photo-oxidation products .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。